molecular formula C8H9F2NO B2512109 6-Ethoxy-2,3-difluoroaniline CAS No. 2385070-70-0

6-Ethoxy-2,3-difluoroaniline

Cat. No.: B2512109
CAS No.: 2385070-70-0
M. Wt: 173.163
InChI Key: LSZGTEXJGZNDAB-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3-difluoroaniline, also known as 6-ethoxy-2,3-difluorobenzeneamine, is an organic compound with a molecular formula of C7H7F2NO. It is a white, crystalline solid that is soluble in most organic solvents. This compound has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been used as a building block in the synthesis of a number of compounds, including heterocycles, amino acids, and peptides. It has also been studied for its potential therapeutic effects in a variety of diseases and conditions.

Scientific Research Applications

Synthesis and Local Anesthetic Activity

6-Ethoxy-2,3-difluoroaniline derivatives have been synthesized and investigated for their local anesthetic properties. These derivatives, synthesized from difluoroaniline, demonstrated promising results in the field of local anesthetics (Gataullin et al., 1999).

Spectroscopic Features and Reactivity

The spectroscopic characteristics and reactive nature of difluoroanilines, with a focus on 2,6-difluoroaniline, have been explored using spectroscopic methods and density functional theory. This research provides insights into the effects of fluorine substitution in aniline derivatives (Kose, Bardak, & Atac, 2019).

Safety Evaluation in Food Contact Materials

The safety of substances related to this compound, such as perfluoro[(2-ethyloxy-ethoxy)acetic acid], has been evaluated by EFSA for use in food contact materials, concluding no safety concerns under specified conditions (Andon et al., 2011).

Metallation and Synthesis of Derivatives

Research on the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines has shown regiocontrol by fluorine in the synthesis of various derivatives, highlighting the significant role of fluorine in directing chemical reactions (Thornton & Jarman, 1990).

Synthesis of Trifluoromethyl-Substituted Heteroarenes

N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, similar to this compound, have been utilized in the synthesis of trifluoromethyl-substituted heteroarenes, highlighting the versatility of these compounds in organic synthesis (Gong & Kato, 2004).

Safety and Hazards

The safety data sheet for a similar compound, 3-Ethoxy-2,6-difluoroaniline, indicates that it is considered hazardous. It is toxic in contact with skin, causes skin and eye irritation, and is harmful if swallowed or inhaled .

Properties

IUPAC Name

6-ethoxy-2,3-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZGTEXJGZNDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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